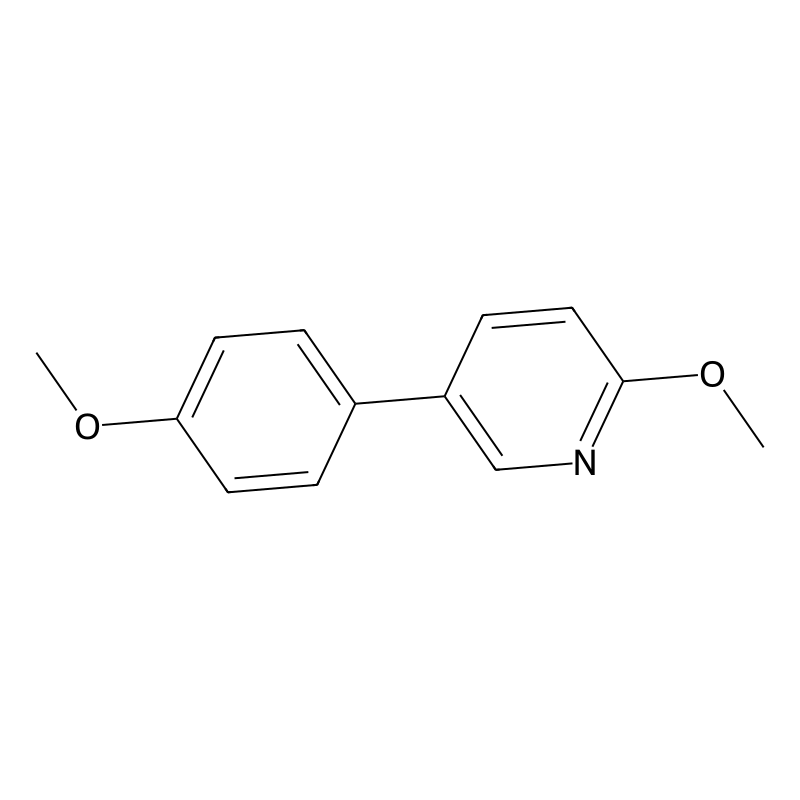

2-Methoxy-5-(4-methoxyphenyl)pyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methoxy-5-(4-methoxyphenyl)pyridine is an organic compound characterized by a pyridine ring substituted with two methoxy groups and a para-methoxyphenyl group. Its molecular formula is CHNO, and it features a pyridine core, which is a six-membered aromatic ring containing one nitrogen atom. The presence of methoxy groups enhances its solubility and reactivity, making it a subject of interest in various chemical and biological studies.

- Electrophilic Substitution: The electron-rich methoxy groups can facilitate electrophilic aromatic substitution on the phenyl ring.

- Nucleophilic Reactions: The nitrogen atom in the pyridine ring can act as a nucleophile, participating in various nucleophilic substitution reactions.

- Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding phenols or demethylated under strong acidic or oxidative conditions.

2-Methoxy-5-(4-methoxyphenyl)pyridine has shown notable biological activities, particularly in cytotoxicity assays against cancer cell lines. Studies have indicated that derivatives of this compound exhibit varying degrees of inhibition against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells, suggesting potential applications in anticancer therapies . The structure-activity relationship indicates that modifications to the methoxy or phenyl substituents can significantly influence biological efficacy.

Several synthetic routes have been developed for 2-Methoxy-5-(4-methoxyphenyl)pyridine:

- Suzuki Coupling Reaction: This method involves the coupling of 4-methoxyphenylboronic acid with a suitable halogenated pyridine derivative using palladium catalysts. This reaction typically occurs in an alcohol-water mixture at elevated temperatures .

- Condensation Reactions: Another approach includes the condensation of 2-methoxypyridine with appropriate aldehydes or ketones under basic conditions, leading to the desired product through nucleophilic attack and subsequent dehydration .

- Multicomponent Reactions: Recent advances have introduced ultrasound-assisted synthesis methods, which allow for efficient one-pot reactions involving multiple components to form pyridine derivatives .

The unique structure of 2-Methoxy-5-(4-methoxyphenyl)pyridine lends itself to various applications:

- Pharmaceuticals: Its cytotoxic properties make it a candidate for further development in cancer treatment.

- Agricultural Chemicals: Compounds with similar structures are often explored for use as agrochemicals due to their biological activity against pests.

- Material Science: The compound may also find applications in organic electronics or as intermediates in the synthesis of more complex organic materials.

Studies on 2-Methoxy-5-(4-methoxyphenyl)pyridine have focused on its interactions with biological macromolecules. For instance, molecular docking studies suggest potential binding affinities towards certain protein targets involved in cancer progression. Additionally, its interaction with DNA has been explored, indicating that it may intercalate or bind to DNA structures, affecting cellular processes .

Several compounds share structural similarities with 2-Methoxy-5-(4-methoxyphenyl)pyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 2-Methoxypyridine | Structure | Simple methoxypyridine without phenyl substitution | Moderate antibacterial activity |

| 4-Methoxybenzaldehyde | Structure | Contains an aldehyde functional group | Used in organic synthesis |

| 2-Methoxy-4-(4-nitrophenyl)pyridine | Structure | Contains a nitro group instead of methoxy | Higher cytotoxicity against cancer cells |

| 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile | Structure | Contains thiophene and carbonitrile groups | Enhanced biological activity compared to simpler derivatives |

The presence of multiple substituents in 2-Methoxy-5-(4-methoxyphenyl)pyridine allows for greater versatility in chemical reactivity and biological interactions compared to simpler analogs.